molecular formula C19H16O2 B12682317 5,6-Dihydro-5-methyl-5,6-chrysenediol CAS No. 64977-35-1

5,6-Dihydro-5-methyl-5,6-chrysenediol

Cat. No.: B12682317
CAS No.: 64977-35-1
M. Wt: 276.3 g/mol
InChI Key: RZPBQWGYNOZNME-UHFFFAOYSA-N
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Description

5,6-Dihydro-5-methyl-5,6-chrysenediol is an organic compound with the molecular formula C20H18O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and features a dihydro structure with a methyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-5-methyl-5,6-chrysenediol typically involves the hydrogenation of chrysene derivatives. One common method includes the catalytic hydrogenation of 5-methylchrysene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-5-methyl-5,6-chrysenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

5,6-Dihydro-5-methyl-5,6-chrysenediol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-5-methyl-5,6-chrysenediol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-5-methyluracil: A similar compound with a dihydro structure and a methyl group, but with different functional groups and biological activity.

    5,6-Dihydro-5-methylcytosine: Another related compound with a similar structure but different chemical properties and applications.

Uniqueness

5,6-Dihydro-5-methyl-5,6-chrysenediol is unique due to its specific combination of a dihydro structure, methyl group, and hydroxyl groups

Properties

CAS No.

64977-35-1

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

5-methyl-6H-chrysene-5,6-diol

InChI

InChI=1S/C19H16O2/c1-19(21)17-13-7-3-2-6-12(13)10-11-15(17)14-8-4-5-9-16(14)18(19)20/h2-11,18,20-21H,1H3

InChI Key

RZPBQWGYNOZNME-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)O)O

Origin of Product

United States

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